Cyclopaldic acid

Antifungal Botrytis allii Spore germination

Authentic cyclopaldic acid is essential for agricultural antifungal discovery against >500 crop-affecting pathogens. Derivatives lose >90% potency. Native compound achieves 96% M. phaseolina inhibition at 100 μg/mL and demonstrates insecticidal activity (LD50 58.2 ppm). For phytotoxin mechanism research and biopesticide development. Select only high-purity standard.

Molecular Formula C11H10O6
Molecular Weight 238.19 g/mol
CAS No. 477-99-6
Cat. No. B1211642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopaldic acid
CAS477-99-6
Synonymscyclopaldic acid
Molecular FormulaC11H10O6
Molecular Weight238.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(OC(=O)C2=C1OC)O)C=O)O
InChIInChI=1S/C11H10O6/c1-4-8(13)5(3-12)6-7(9(4)16-2)11(15)17-10(6)14/h3,10,13-14H,1-2H3
InChIKeyBHVGIMSTMICYNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopaldic Acid (CAS 477-99-6): A Fungal Phthalide Phytotoxin with Broad-Spectrum Antifungal and Larvicidal Activity


Cyclopaldic acid (CAS 477-99-6, C11H10O6, MW 238.19) is a polyketide-derived phthalide secondary metabolite [1] first characterized as a metabolic product of Penicillium cyclopium [2]. It is produced by diverse fungal genera including Penicillium, Aspergillus, Pestalotiopsis, and Seiridium [3], and has been identified as a non-specific phytotoxin and antimicrobial agent with demonstrated activity against agriculturally significant phytopathogens and insect vectors [4][5].

Cyclopaldic Acid Procurement: Why Closely Related Phthalide Analogs and Derivatives Are Not Functionally Interchangeable


Cyclopaldic acid belongs to a class of fungal phthalides and benzofurans that includes cyclopolic acid, 3-O-methyl cyclopolic acid, and iso-cyclopaldic acid, as well as structurally modified derivatives [1]. However, substitution of cyclopaldic acid with these related compounds is not functionally equivalent due to profound differences in biological activity. Quantitative structure-activity relationship (SAR) studies demonstrate that even minor structural modifications, such as acetylation, reduction, or isomerization, result in a marked attenuation or complete loss of antifungal potency, phytotoxicity, and larvicidal efficacy [2][3]. The following evidence guide quantifies these critical performance differentials.

Cyclopaldic Acid Quantitative Evidence Guide: Differentiated Antifungal and Larvicidal Performance vs. Analogs


Spore Germination Inhibition of Botrytis allii: Cyclopaldic Acid vs. Cyclopolic Acid (Direct Comparator)

Cyclopaldic acid exhibits potent inhibition of Botrytis allii spore germination at low concentrations. In a direct comparative study, cyclopaldic acid at 2.5 μg/mL permitted less than 1% spore germination, representing >99% inhibition [1]. In contrast, the structurally related analog cyclopolic acid, under identical assay conditions (Czapek-Dox medium, pH 3.5), required a concentration of 320 μg/mL to exert only slight fungistatic activity, demonstrating a >128-fold difference in potency [2]. This dramatic potency differential underscores that cyclopolic acid cannot substitute for cyclopaldic acid in applications requiring potent antifungal efficacy.

Antifungal Botrytis allii Spore germination Cyclopolic acid

Antifungal Activity Against Phytopathogens: Cyclopaldic Acid Efficacy and Derivative Activity Loss

Cyclopaldic acid demonstrates potent in vitro antifungal activity against globally important phytopathogens. Against Macrophomina phaseolina, cyclopaldic acid at 100 μg/mL achieved 96.13% growth inhibition after 96 hours of contact [1]. Against Rhizoctonia solani, the same concentration produced >90% growth inhibition after 96 hours, with 92.83% inhibition observed at 72 hours [2]. Critically, a comprehensive structure-activity relationship study demonstrated that the antifungal activity shown by cyclopaldic acid toward species of Botrytis, Fusarium, and Geotrichum was markedly decreased in its derivatives, including iso-cyclopaldic acid and monoacetylated derivatives [3]. This finding confirms that structural modifications to the cyclopaldic acid scaffold result in significant attenuation or loss of antifungal activity.

Antifungal Macrophomina phaseolina Rhizoctonia solani Structure-Activity Relationship

Larvicidal Activity Against Aedes aegypti: Cyclopaldic Acid Compared to Sphaeropsidin A

Cyclopaldic acid exhibits larvicidal activity against Aedes aegypti, the primary vector of dengue, Zika, and chikungunya viruses. In a direct comparative screening of fungal phytotoxins, cyclopaldic acid (compound 1) demonstrated a 24-hour LD50 value of 58.2 ppm against Ae. aegypti larvae [1]. The related fungal phytotoxin sphaeropsidin A (compound 4) was significantly more active with an LD50 of 36.8 ppm, representing a 1.58-fold greater potency [2]. Notably, other screened phytotoxins including seiridin and papyracillic acid did not demonstrate larvicidal activity in the same assay, underscoring the specificity of cyclopaldic acid's larvicidal action among this compound class [3].

Larvicidal Aedes aegypti Mosquito control Sphaeropsidin A

Phytotoxicity and Plant Pathogenesis: Differential Activity of Cyclopaldic Acid Derivatives

Cyclopaldic acid is a major phytotoxic metabolite implicated in cypress canker disease. Quantitative phytotoxicity assays on host and non-host plants reveal that derivatives with modified aldehyde groups exhibit significantly reduced toxicity [1]. Specifically, derivatives having one or both aldehyde groups transformed showed less toxicity to cuttings of Cupressus species, mung bean, oat, and tomato explants compared to the parent cyclopaldic acid [2]. Furthermore, while CA induced leaf chlorosis and necrosis at concentrations of 10-100 μg/mL in severed twigs of Cupressus, and reduced oat seed germination and root growth to approximately 50% at 75 and 100 μg/mL, respectively [3], derivatives with both aldehyde groups modified paradoxically induced root formation on cypress cuttings rather than phytotoxicity [4]. This reversal of biological effect upon structural modification underscores the non-substitutability of cyclopaldic acid in phytotoxicity research and pathogenesis studies.

Phytotoxicity Structure-Activity Relationship Cypress canker Plant pathology

Cyclopaldic Acid Application Scenarios: Validated Use Cases Based on Comparative Activity Evidence


Agricultural Antifungal Development: Targeting Macrophomina phaseolina and Rhizoctonia solani

Cyclopaldic acid is a validated lead molecule for development of agricultural antifungal agents against M. phaseolina and R. solani, which cause charcoal rot, root rot, damping-off, and stem canker in over 500 plant species including soybean, corn, potato, and rice [1]. At 100 μg/mL, cyclopaldic acid achieves >90% growth inhibition of both pathogens, with 96.13% inhibition of M. phaseolina at 96 hours [2]. The pronounced loss of antifungal activity in cyclopaldic acid derivatives [3] underscores that only the native compound should be used in antifungal discovery and development programs.

Biopesticide Research: Larvicidal Agent Against Aedes aegypti

Cyclopaldic acid is a candidate for biopesticide research targeting Aedes aegypti larvae, with a demonstrated 24-hour LD50 of 58.2 ppm [1]. While sphaeropsidin A exhibits 1.58-fold greater potency (LD50 36.8 ppm), cyclopaldic acid's distinct activity profile relative to inactive phytotoxins such as seiridin and papyracillic acid [2] positions it as a valuable tool compound for structure-activity relationship studies in vector control research. Its natural product origin and moderate potency make it suitable for exploration in integrated pest management strategies.

Plant Pathology Research: Mechanistic Studies of Phytotoxin-Induced Programmed Cell Death

Cyclopaldic acid is a validated research tool for studying phytotoxin-induced programmed cell death, autophagy, and plant immune responses. At 10-100 μg/mL, it induces leaf chlorosis and necrosis in Cupressus species and non-host plants [1], and mechanistic studies in Arabidopsis thaliana have revealed that it targets plasma membrane H+-ATPase, induces mitochondrial disruption, triggers reactive oxygen species production, and elicits transcription of senescence and programmed cell death regulators [2]. Critically, derivatives with modified aldehyde groups exhibit reduced or reversed (root-inductive) phytotoxicity [3], making authentic cyclopaldic acid essential for accurate mechanistic investigations.

Secondary Metabolite Reference Standard: Analytical and Biosynthetic Studies

Cyclopaldic acid serves as a key reference standard for analytical chemistry and biosynthetic pathway studies in fungal secondary metabolism. It is a polyketide-derived phthalide produced by Penicillium, Aspergillus, Pestalotiopsis, and Seiridium species [1], and its biosynthesis is linked to precursors such as altiloxin B [2]. The compound's distinct spectroscopic and chromatographic properties, coupled with its well-defined structure, make it an essential authentic standard for metabolomics, natural product discovery, and biosynthetic gene cluster characterization.

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